4-Nitro-1-(4-nitrophenyl)pyrazole
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Overview
Description
4-Nitro-1-(4-nitrophenyl)pyrazole is a chemical compound characterized by its nitro groups and pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1-(4-nitrophenyl)pyrazole typically involves the reaction of 4-nitrophenylhydrazine with 1,3-diketones under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then cyclized to form the pyrazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction conditions. The use of catalysts and optimized reaction parameters can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-1-(4-nitrophenyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amino derivatives, hydrazine derivatives.
Substitution: Halogenated pyrazoles, alkylated pyrazoles.
Scientific Research Applications
4-Nitro-1-(4-nitrophenyl)pyrazole has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Nitro-1-(4-nitrophenyl)pyrazole exerts its effects involves its interaction with molecular targets and pathways. The nitro groups play a crucial role in its biological activity, often participating in redox reactions that affect cellular processes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors on cell surfaces, influencing signal transduction pathways.
Comparison with Similar Compounds
3-Nitro-1-(4-nitrophenyl)pyrazole
5-Nitro-1-(4-nitrophenyl)pyrazole
2-Nitro-1-(4-nitrophenyl)pyrazole
Properties
CAS No. |
52944-54-4 |
---|---|
Molecular Formula |
C9H6N4O4 |
Molecular Weight |
234.17 g/mol |
IUPAC Name |
4-nitro-1-(4-nitrophenyl)pyrazole |
InChI |
InChI=1S/C9H6N4O4/c14-12(15)8-3-1-7(2-4-8)11-6-9(5-10-11)13(16)17/h1-6H |
InChI Key |
FUCHUFPDHFDJEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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